molecular formula C15H14O5 B13925334 4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-8-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13925334
M. Wt: 274.27 g/mol
InChI Key: OGHLJDZAOUVMDL-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A precursor to the ester compound.

    4-Acetyloxy-8-methoxy-naphthalene: A related compound with similar functional groups.

    Methyl 2-naphthoate: Another ester derivative of naphthalene.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 4-acetyloxy-8-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H14O5/c1-9(16)20-14-8-10(15(17)19-3)7-12-11(14)5-4-6-13(12)18-2/h4-8H,1-3H3

InChI Key

OGHLJDZAOUVMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2OC)C(=O)OC

Origin of Product

United States

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